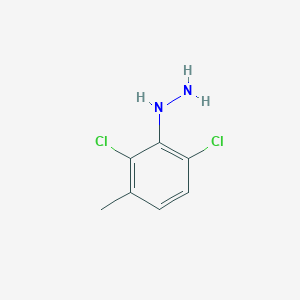
1-(2,6-Dichloro-3-methylphenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dichloro-3-methylphenyl)hydrazine is an organic compound characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring, along with a hydrazine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-dichloro-3-methylphenyl)hydrazine typically involves the reaction of 2,6-dichloro-3-methylphenylamine with hydrazine hydrate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol. The reaction proceeds as follows: [ \text{2,6-Dichloro-3-methylphenylamine} + \text{Hydrazine hydrate} \rightarrow \text{(2,6-Dichloro-3-methylphenyl)hydrazine} ]
Industrial Production Methods: Industrial production methods for (2,6-dichloro-3-methylphenyl)hydrazine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used include ethanol and methanol, and the reaction is typically carried out at elevated temperatures to accelerate the process.
Types of Reactions:
Oxidation: (2,6-Dichloro-3-methylphenyl)hydrazine can undergo oxidation reactions to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2,6-Dichloro-3-methylphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2,6-dichloro-3-methylphenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
- (2,6-Dichlorophenyl)hydrazine
- (3-Methylphenyl)hydrazine
- (2,6-Dichloro-4-methylphenyl)hydrazine
Comparison: (2,6-Dichloro-3-methylphenyl)hydrazine is unique due to the specific positioning of the chlorine atoms and the methyl group on the phenyl ring. This unique structure can influence its reactivity and biological activity compared to similar compounds. For example, the presence of the methyl group at the 3-position can affect the compound’s steric and electronic properties, potentially enhancing its interaction with molecular targets.
Actividad Biológica
1-(2,6-Dichloro-3-methylphenyl)hydrazine is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : C8H8Cl2N2
- Molecular Weight : 203.07 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Hydrazine derivatives are known to exhibit a range of mechanisms including:
- Inhibition of Enzymatic Activity : Many hydrazines inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that this compound can trigger programmed cell death in malignant cells.
- Antimicrobial Effects : The compound may disrupt microbial cell membranes or interfere with metabolic pathways.
Biological Activity Overview
This compound has shown promising results in various biological assays:
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 100 | |
| Pseudomonas aeruginosa | 75 |
Study on Anticancer Effects
A study published in MDPI investigated the effects of this compound on MCF-7 cells. The results indicated that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .
Study on Antimicrobial Effects
In another study focusing on antimicrobial properties, the compound was tested against a panel of bacterial pathogens. The results demonstrated significant bactericidal activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Propiedades
Fórmula molecular |
C7H8Cl2N2 |
|---|---|
Peso molecular |
191.05 g/mol |
Nombre IUPAC |
(2,6-dichloro-3-methylphenyl)hydrazine |
InChI |
InChI=1S/C7H8Cl2N2/c1-4-2-3-5(8)7(11-10)6(4)9/h2-3,11H,10H2,1H3 |
Clave InChI |
SGBPODMQQBYWFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)Cl)NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















